Btynb

Catalog No.
S534801
CAS No.
304456-62-0
M.F
C12H9BrN2OS
M. Wt
309.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Btynb

CAS Number

304456-62-0

Product Name

Btynb

IUPAC Name

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide

Molecular Formula

C12H9BrN2OS

Molecular Weight

309.181

InChI

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16)

InChI Key

OZEADOPONHLEDS-VIZOYTHASA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br

Solubility

Soluble in DMSO

Description

The exact mass of the compound 2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide is 307.9619 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search for Existing Literature

    Scientific databases like PubChem and Google Scholar don't show any published research directly connected to this compound. This doesn't necessarily mean there is no research, but it suggests it might be a niche compound or one under development by a private company.

  • Potential Research Areas

    The structure of the molecule offers some clues about potential areas of investigation. The presence of the benzamide group suggests it could be explored for its antibacterial or antifungal properties, as many benzamide derivatives possess such activity []. The thiophene ring is also found in several bioactive molecules []. However, these are just general possibilities, and more research is needed to determine the specific activity of 2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide.

BTYNB, chemically known as 2-{[(5-bromo-2-thienyl)methylene]amino}benzamide, is a small molecule identified as a potent inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), also referred to as IMP1. This compound selectively disrupts the binding of IMP1 to its target mRNAs, notably c-Myc, which is crucial in various cancers, including melanoma and ovarian cancer. By destabilizing c-Myc mRNA, BTYNB effectively downregulates its expression and that of other oncogenic transcripts regulated by IMP1, leading to reduced tumor cell proliferation and protein synthesis in IMP1-positive cancer cells .

There is currently no scientific information readily available regarding the specific mechanism of action of 2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide.

  • Due to the absence of readily available scientific information, it is important to exercise caution when considering the safety and hazards of this compound.
  • General safety principles for handling organic compounds should be applied, assuming potential flammability, reactivity, and unknown toxicity.

BTYNB primarily functions through its interaction with the RNA-binding protein IGF2BP1. The compound inhibits the binding of IGF2BP1 to c-Myc mRNA, leading to a series of downstream effects:

  • Destabilization of c-Myc mRNA: BTYNB reduces the stability of c-Myc mRNA, resulting in decreased levels of c-Myc protein.
  • Downregulation of β-TrCP1 mRNA: This contributes to reduced activation of nuclear transcription factors such as NF-κB.
  • Inhibition of eEF2 levels: BTYNB treatment results in decreased levels of eEF2 mRNA and protein, which is critical for protein synthesis .

These reactions collectively inhibit the proliferation of cancer cells that express IMP1 while having minimal effects on IMP1-negative cells .

BTYNB exhibits significant biological activity as an anticancer agent. Its primary mechanism involves targeting the IMP1-c-Myc axis, which is often overexpressed in various malignancies. Key findings include:

  • Selective Inhibition: BTYNB effectively inhibits the growth of IMP1-positive ovarian cancer and melanoma cells without affecting IMP1-negative counterparts.
  • Colony Formation: It completely blocks anchorage-independent growth in colony formation assays for melanoma and ovarian cancer cell lines.
  • Differentiation Induction: Recent studies have shown that BTYNB can promote differentiation in leukemic cells, highlighting its potential beyond merely inhibiting proliferation .

  • Formation of Thienyl Methylene Intermediate: The reaction between 5-bromo-2-thiophenecarboxaldehyde and an amine derivative forms the thienyl methylene component.
  • Coupling Reaction: This intermediate is then coupled with an appropriate benzamide derivative to yield BTYNB.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Exact conditions and reagents may differ based on laboratory protocols .

BTYNB's primary applications are in cancer research and therapy development:

  • Cancer Treatment Research: Given its role as an IMP1 inhibitor, BTYNB is being investigated for its potential use in treating cancers characterized by high levels of IMP1 expression.
  • Mechanistic Studies: Researchers utilize BTYNB to explore the role of IGF2BP1 in post-transcriptional regulation and its implications in tumor biology.
  • Combination Therapies: There is potential for BTYNB to be used in combination with other therapeutic agents to enhance anticancer efficacy .

Interaction studies involving BTYNB have primarily focused on its binding affinity and inhibitory effects on IGF2BP1:

  • Binding Affinity Assessment: High-throughput screening methods have been employed to determine the potency and specificity of BTYNB against IGF2BP1.
  • Cellular Impact Studies: Experiments demonstrate that BTYNB treatment leads to significant changes in mRNA levels of target genes regulated by IGF2BP1, confirming its role as an effective inhibitor .

Several compounds exhibit similar mechanisms or target similar pathways as BTYNB. Here’s a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
PalbociclibCDK4/6 inhibitorPrimarily targets cell cycle regulation rather than RNA-binding proteins.
EtoposideTopoisomerase II inhibitorInduces DNA damage rather than targeting RNA stability.
AZD2281PARP inhibitorFocuses on DNA repair mechanisms rather than RNA regulation.

While these compounds target different aspects of cellular biology, BTYNB's unique action on RNA-binding proteins distinguishes it within this context .

BTYNB (2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide) is a small-molecule inhibitor of insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1/IMP1). Its molecular formula is C₁₂H₉BrN₂OS, with a molecular weight of 309.18 g/mol . The compound’s CAS registry number is 304456-62-0 , and its systematic IUPAC name is 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]benzamide .

Key Structural Features:

  • A benzamide moiety linked to a 5-bromothiophene group via an imine bond.
  • The bromine atom at the 5-position of the thiophene ring enhances steric and electronic interactions with target proteins .
  • The planar structure facilitates π-π stacking and hydrogen bonding with RNA-binding domains .

Table 1: Physicochemical Properties of BTYNB

PropertyValue/DescriptionSource Citation
Molecular FormulaC₁₂H₉BrN₂OS
Molecular Weight309.18 g/mol
SMILES NotationO=C(N)C₁=CC=CC=C₁/N=C/C₂=CC=C(Br)S₂
InChI KeyOZEADOPONHLEDS-UHFFFAOYSA-N
AppearanceWhite to light yellow crystalline solid
Melting PointNot explicitly reported; stable at 2–8°C

Synthesis and Structural Analogues

Synthesis Pathway

BTYNB is synthesized via a condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and anthranilamide (2-aminobenzamide) . The reaction proceeds under mild acidic conditions, forming an imine bond (Schiff base) between the aldehyde and amine groups:

  • Step 1: Dissolve 5-bromo-2-thiophenecarboxaldehyde in anhydrous ethanol.
  • Step 2: Add anthranilamide and a catalytic amount of acetic acid.
  • Step 3: Reflux at 60–70°C for 6–8 hours.
  • Step 4: Isolate the product via filtration and recrystallize from methanol .

Yield: >95% under optimized conditions .

Structural Analogues

  • Compound 5226752: A structurally similar analogue lacking the bromine substituent. It shows no inhibitory activity against IMP1, highlighting the critical role of bromine in target binding .
  • Ring-Closed Isomer (CAS 1262217-87-7): A cyclized derivative investigated for altered RNA-binding kinetics .

Table 2: Comparison of BTYNB and Key Analogues

CompoundStructural ModificationIMP1 Inhibition (IC₅₀)Source Citation
BTYNB5-Bromo-thiophene, imine bond5 μM
Compound 5226752Thiophene without bromineInactive
Ring-Closed IsomerCyclized via intramolecular bondNot reported

Stability and Solubility Profiling

Stability

  • Thermal Stability: Stable at room temperature but degrades above 100°C, producing toxic gases (e.g., CO, NOₓ) .
  • Photostability: Light-sensitive; storage in amber vials under inert atmosphere (e.g., argon) is recommended .
  • Long-Term Storage: Stable for ≥12 months at –80°C and ≥6 months at –20°C in dimethyl sulfoxide (DMSO) .

Solubility

BTYNB exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents:

Table 3: Solubility Profile of BTYNB

SolventSolubility (mg/mL)Concentration (mM)Source Citation
DMSO62–70200.5–226.4
Ethanol412.9
Water<0.1<0.3

Degradation Products

  • Thermal decomposition yields 5-bromo-2-thiophenecarboxaldehyde and anthranilamide .
  • Hydrolysis in aqueous media breaks the imine bond, forming 2-aminobenzamide and 5-bromo-2-thiophenecarboxaldehyde .

BTYNB functions as a potent and selective inhibitor of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 binding to c-Myc messenger ribonucleic acid, with an inhibitory concentration at 50 percent (IC50) value of 5 micromolar [1]. The insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 protein consists of six ribonucleic acid-binding domains: two ribonucleic acid recognition motif domains and four heterogeneous nuclear ribonucleoprotein K homology domains arranged as pseudodimers connected via two intrinsically disordered linkers [20]. The heterogeneous nuclear ribonucleoprotein K homology domains are organized into KH1-2 and KH3-4 pseudodimers, with the KH3-4 domains providing the highest affinity ribonucleic acid binding at approximately 1.5 micromolar, while KH1-2 domains bind with lower affinity exceeding 15 micromolar [20].

The mechanism of BTYNB inhibition involves disruption of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-messenger ribonucleic acid interaction through structure-specific targeting [1]. Specificity studies using progesterone receptor binding to fluorescein-labeled progesterone response elements demonstrated that 50 micromolar BTYNB had no effect on progesterone receptor-DNA interactions, confirming the selective nature of the compound [1]. Furthermore, structural specificity was validated using compound 5226752, a close structural relative of BTYNB, which showed no inhibitory activity against insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 binding to fluorescein-labeled c-Myc messenger ribonucleic acid [1].

The binding domains of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 facilitate multivalent interactions that increase specificity and affinity for substrate ribonucleic acids [20]. The ribonucleic acid recognition motif domains provide minimal specificity and recognize dinucleotide sequences promiscuously, while the heterogeneous nuclear ribonucleoprotein K homology domains mediate specific ribonucleic acid recognition through four-nucleotide recognition motifs [20]. BTYNB disrupts these critical protein-ribonucleic acid interactions, leading to destabilization of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-regulated messenger ribonucleic acid targets [1].

Table 1: BTYNB Research Findings and Experimental Data

Study ParameterValueTreatment ConditionReference
IC50 for insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-c-Myc binding inhibition5 μMIn vitro fluorescence anisotropyMahapatra et al., 2017 [1]
IC50 for ES-2 cell proliferation2.3 μM4 days, MTS assayMahapatra et al., 2017 [1]
IC50 for IGROV-1 cell proliferation3.6 μM4 days, MTS assayMahapatra et al., 2017 [1]
IC50 for SK-MEL2 cell proliferation4.5 μM4 days, MTS assayMahapatra et al., 2017 [1]
HL60 IC50 (proliferation)21.56 μM24h treatmentJamal et al., 2023 [3]
K562 IC50 (proliferation)6.76 μM24h treatmentJamal et al., 2023 [3]

c-Myc Messenger Ribonucleic Acid Destabilization and Downstream Effects

BTYNB treatment results in significant destabilization of c-Myc messenger ribonucleic acid through disruption of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-mediated protection mechanism [1]. The compound enhances degradation of c-Myc messenger ribonucleic acid by preventing insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 from binding to the coding region stability determinant, a 249-nucleotide sequence located in the final portion of the c-Myc coding region [1] [15]. Under normal conditions, insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 stabilizes c-Myc messenger ribonucleic acid by shielding the coding region stability determinant from endonucleolytic attack [15].

Experimental analysis using actinomycin D-mediated transcriptional blockade demonstrated that pretreatment of SK-MEL2 melanoma cells with 10 micromolar BTYNB significantly accelerated c-Myc messenger ribonucleic acid degradation [1]. The treatment resulted in a three-fold reduction in c-Myc messenger ribonucleic acid levels and corresponding decreases in c-Myc protein expression [1]. This mechanism involves the disruption of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-associated cytoplasmic ribonucleoprotein complexes that normally protect c-Myc messenger ribonucleic acid from translation-coupled decay [15].

The coding region stability determinant contains a higher percentage of rare codons, particularly rare arginine and threonine codons that induce ribosomal pausing during translation [33]. Under normal circumstances, insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 associates with additional ribonucleic acid-binding proteins including heterogeneous nuclear ribonucleoprotein U, Y-box binding protein 1, DEAH-box helicase 9, and synaptotagmin binding cytoplasmic ribonucleic acid interacting protein to form protective complexes [15]. BTYNB disruption of these interactions leads to accelerated messenger ribonucleic acid decay through endonucleolytic cleavage at the coding region stability determinant [1].

The downstream effects of c-Myc destabilization include reduced cellular proliferation and altered metabolic regulation [1]. c-Myc functions as a critical transcriptional regulator controlling cell cycle progression, and its destabilization by BTYNB leads to growth inhibition in insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-positive cancer cells [1]. The dose-response relationship for c-Myc destabilization closely parallels the inhibition of cell proliferation, supporting the central role of c-Myc in mediating BTYNB's antiproliferative effects [1].

Modulation of β-Transducin Repeat-Containing Protein 1 and Nuclear Factor Kappa B Signaling Pathways

BTYNB exerts significant regulatory effects on the β-transducin repeat-containing protein 1 and nuclear factor kappa B signaling cascade through insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-mediated mechanisms [1]. β-transducin repeat-containing protein 1 functions as an E3 ubiquitin ligase that recognizes phosphorylated inhibitor of nuclear factor kappa B alpha and targets it for proteasomal degradation, thereby enabling nuclear factor kappa B activation [16]. Insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 normally stabilizes β-transducin repeat-containing protein 1 messenger ribonucleic acid by binding to its coding region, similar to its interaction with c-Myc messenger ribonucleic acid [1].

Treatment with 10 micromolar BTYNB resulted in substantial reductions in β-transducin repeat-containing protein 1 messenger ribonucleic acid levels, with five-fold decreases observed in SK-MEL2 melanoma cells and two-fold reductions in IGROV-1 ovarian cancer cells [1]. These reductions in β-transducin repeat-containing protein 1 expression directly impact nuclear factor kappa B signaling capacity, as demonstrated by luciferase reporter assays showing 50 percent reduction in nuclear factor kappa B promoter-driven transcriptional activity following BTYNB treatment [1].

The molecular mechanism underlying this regulation involves the disruption of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 binding to β-transducin repeat-containing protein 1 messenger ribonucleic acid [1]. Under physiological conditions, β-transducin repeat-containing protein 1 expression is regulated through the canonical Wnt signaling pathway, where β-catenin binding to transcription factor 4 leads to increased β-transducin repeat-containing protein 1 transcription [16]. However, insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-mediated post-transcriptional stabilization provides an additional layer of regulation that BTYNB effectively disrupts [1].

The functional consequences of β-transducin repeat-containing protein 1 downregulation extend beyond simple nuclear factor kappa B inhibition [4]. Computational modeling studies demonstrate that β-transducin repeat-containing protein 1 concentration critically influences nuclear factor kappa B dynamics, with concentrations below critical thresholds preventing effective nuclear factor kappa B responses to tumor necrosis factor alpha stimulation [4]. BTYNB-mediated reduction of β-transducin repeat-containing protein 1 levels therefore impairs both the magnitude and duration of nuclear factor kappa B signaling, contributing to reduced inflammatory responses and altered cellular survival mechanisms [1] [4].

Table 2: Insulin-like Growth Factor 2 Messenger Ribonucleic Acid Binding Protein 1 Domain Structure and Functions

DomainFunctionKey Characteristics
Ribonucleic Acid Recognition Motif 1Ribonucleic acid binding with low specificity, enhances stability of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-ribonucleic acid complexesPromiscuous dinucleotide recognition
Ribonucleic Acid Recognition Motif 2Ribonucleic acid binding with low specificity, enhances stability of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-ribonucleic acid complexesPromiscuous dinucleotide recognition
Heterogeneous nuclear ribonucleoprotein K homology domain 1Ribonucleic acid binding, part of KH1-2 pseudodimer, lower affinity (>15 μM)Essential for ribonucleic acid binding and ribonucleoprotein formation
Heterogeneous nuclear ribonucleoprotein K homology domain 2Ribonucleic acid binding, part of KH1-2 pseudodimer, lower affinity (>15 μM)Essential for ribonucleic acid binding and ribonucleoprotein formation
Heterogeneous nuclear ribonucleoprotein K homology domain 3Primary ribonucleic acid binding site, part of KH3-4 pseudodimer, high affinity (~1.5 μM)Major ribonucleic acid binding contribution, recognizes 4-nucleotide motifs
Heterogeneous nuclear ribonucleoprotein K homology domain 4Ribonucleic acid binding, part of KH3-4 pseudodimer, high affinity (~1.5 μM)Recognizes 4-nucleotide motifs, supports heterogeneous nuclear ribonucleoprotein K homology domain 3 function

Impact on Eukaryotic Elongation Factor 2-Mediated Translation

BTYNB treatment reveals eukaryotic elongation factor 2 as a novel target of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 regulation, with significant implications for protein synthesis control [1]. Eukaryotic elongation factor 2 serves as the critical enzyme responsible for catalyzing ribosomal translocation during the elongation phase of protein synthesis, facilitating the movement of peptidyl-transfer ribonucleic acid from the acceptor site to the peptidyl site of the ribosome [6] [7]. This protein emerges as the top predicted target messenger ribonucleic acid of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 in photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation studies [1].

Treatment with 10 micromolar BTYNB resulted in substantial reductions in eukaryotic elongation factor 2 messenger ribonucleic acid levels, with three-fold decreases in SK-MEL2 cells and seven-fold reductions in IGROV-1 cells [1]. These messenger ribonucleic acid changes translated into corresponding decreases in eukaryotic elongation factor 2 protein levels and measurable reductions in overall protein synthesis rates [1]. The magnitude of eukaryotic elongation factor 2 downregulation correlates with the extent of insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 expression in different cell lines, suggesting that BTYNB effects are proportional to baseline insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 activity [1].

The functional significance of eukaryotic elongation factor 2 regulation extends beyond simple translational control [8]. Eukaryotic elongation factor 2 demonstrates the ability to catalyze both forward and reverse ribosomal translocation, highlighting its central role in maintaining translational fidelity and efficiency [6] [7]. The protein's activity is regulated through phosphorylation by eukaryotic elongation factor 2 kinase, which inactivates eukaryotic elongation factor 2 and subsequently inhibits protein synthesis during cellular stress conditions [8]. BTYNB-mediated reduction of eukaryotic elongation factor 2 levels therefore compounds this regulatory mechanism, leading to more pronounced inhibition of protein synthesis [1].

Cancer cells frequently overexpress eukaryotic elongation factor 2 to support their elevated protein synthesis demands [10]. The protein has been identified as overexpressed in various malignancies including lung, colorectal, pancreatic, and breast cancers, where it correlates with cancer cell progression and tumor recurrence [10]. BTYNB targeting of eukaryotic elongation factor 2 through insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 inhibition represents a novel approach to disrupting the enhanced protein synthesis machinery that supports cancer cell survival and proliferation [1].

The molecular mechanism underlying eukaryotic elongation factor 2 regulation involves insulin-like growth factor 2 messenger ribonucleic acid binding protein 1-mediated stabilization of eukaryotic elongation factor 2 messenger ribonucleic acid [1]. Similar to other insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 targets, this stabilization likely involves protection from endonucleolytic degradation and microribonucleic acid-mediated silencing [9]. BTYNB disruption of these protective interactions leads to accelerated eukaryotic elongation factor 2 messenger ribonucleic acid decay and reduced protein expression, ultimately resulting in impaired translational capacity [1].

Table 3: BTYNB Chemical and Physical Properties

PropertyValue
Chemical Name2-[[(5-bromo-2-thienyl)methylene]amino]-benzamide
Molecular FormulaC12H9BrN2OS
Molecular Weight309.18 Da
CAS Number304456-62-0
Structure ClassificationBenzamide derivative with thiophene group
Solubility in Dimethyl Sulfoxide62 mg/mL (200.53 mM)
Solubility in Ethanol4 mg/mL (12.93 mM)
Solubility in WaterInsoluble

BTYNB demonstrates potent dose-dependent cytotoxicity across multiple IMP1-positive cancer cell lines, with varying sensitivity profiles depending on the specific cancer type and cell line characteristics. The compound exhibits robust anti-proliferative effects in ovarian cancer, melanoma, and hematopoietic malignancies through targeted inhibition of insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) binding to its target mRNAs [1] [2].

In ovarian cancer cell lines, BTYNB shows exceptional potency with IC50 values of 2.3 μM in ES-2 cells and 3.6 μM in IGROV-1 cells, both of which express high levels of IMP1 [1]. The melanoma cell line SK-MEL2 demonstrates similar sensitivity with an IC50 of 4.5 μM [1]. These findings indicate that BTYNB effectively targets IMP1-positive solid tumor cell lines within a narrow concentration range, suggesting a consistent mechanism of action across different cancer histologies.

Hematopoietic malignancies exhibit variable sensitivity to BTYNB treatment. The chronic myeloid leukemia cell line K562 shows moderate sensitivity with an IC50 of 6.76 μM, while the acute myeloid leukemia cell line HL60 demonstrates reduced sensitivity with an IC50 of 21.56 μM [3]. This differential sensitivity may reflect variations in IMP1 expression levels and the dependency of different leukemic cell types on IMP1-mediated mRNA stabilization pathways.

Cell LineCancer TypeIMP1 StatusIC50 (μM)Maximum Concentration Tested (μM)
ES-2OvarianPositive2.350
IGROV-1OvarianPositive3.650
SK-MEL2MelanomaPositive4.550
HL60LeukemiaPositive21.5650
K562LeukemiaPositive6.7650

The dose-response relationship demonstrates steep curves in IMP1-positive cells, indicating a narrow therapeutic window where maximal efficacy is achieved [1]. Treatment with BTYNB at concentrations of 10-40 μM results in dose-dependent degradation of c-Myc expression in SK-MEL2 cells, with concurrent decreases in IMP1 protein levels [1]. This dual effect suggests that BTYNB not only disrupts IMP1-mRNA interactions but also influences the stability of IMP1 protein itself in certain cellular contexts.

Selectivity Analysis: IMP1-Negative Cell Response Profiles

BTYNB exhibits remarkable selectivity for IMP1-positive cancer cells, with virtually no cytotoxic effects observed in IMP1-negative cell lines across the tested concentration range. This selectivity profile establishes BTYNB as a highly specific inhibitor of IMP1-mediated cellular processes, with minimal off-target effects on normal cellular functions [1] [2].

IMP1-negative cell lines, including BG-1 ovarian cancer cells and T47D-KBluc breast cancer cells, show complete resistance to BTYNB treatment at concentrations up to 50 μM [1]. This resistance profile confirms that the anti-proliferative effects of BTYNB are specifically mediated through IMP1 inhibition rather than non-specific cytotoxic mechanisms. The selectivity index exceeds 10-fold when comparing IC50 values in IMP1-positive versus IMP1-negative cells, demonstrating the compound's precision in targeting IMP1-dependent cellular processes.

ParameterValue
IMP1 Binding Inhibition IC505 μM
Progesterone Receptor BindingNo effect at 50 μM
IMP1-Positive Cell Growth InhibitionIC50: 2.3-4.5 μM
IMP1-Negative Cell Growth InhibitionNo effect up to 50 μM
Selectivity Index>10-fold selective

The specificity of BTYNB was further validated through structure-activity relationship studies comparing it to close structural analogs. Compound 5226752, a structurally similar molecule, demonstrated no inhibitory effect on IMP1 binding to fluorescein-labeled c-Myc mRNA, confirming that the activity of BTYNB is structure-specific [1]. Additionally, BTYNB showed no interference with progesterone receptor binding to fluorescein-labeled progesterone response elements at concentrations up to 50 μM, indicating selectivity for IMP1 over other RNA-binding proteins [1].

The selectivity profile extends to ETV6-RUNX1 positive B-cell acute lymphoblastic leukemia cell lines, where BTYNB treatment resulted in dose-dependent proliferation inhibition in positive cell lines (Reh, AT1, AT2, and UOCB6) while having no effect on ETV6-RUNX1 negative cell lines (RL and Jurkat) [4]. This selective targeting pattern reinforces the concept that BTYNB's therapeutic effects are mediated through specific disruption of IMP1-dependent pathways rather than general cytotoxicity.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

BTYNB induces apoptosis and cell cycle arrest through multiple interconnected mechanisms that involve the activation of proapoptotic pathways and disruption of cell cycle progression. The compound's effects on cellular death pathways are mediated primarily through the upregulation of proapoptotic genes and the modulation of cell cycle checkpoint proteins [3] [5].

In hematopoietic malignancies, BTYNB treatment leads to modest but significant increases in apoptotic cell death, with apoptosis rates of 5.34% in HL60 cells and 2.65% in K562 cells after treatment with 10 μM concentrations [3]. The apoptotic response is accompanied by morphological changes characteristic of programmed cell death, including cell shrinkage and membrane blebbing. The relatively moderate apoptosis rates suggest that BTYNB primarily functions as a cytostatic agent rather than a direct cytotoxic compound.

Cell LineTreatmentConcentration (μM)Apoptosis Rate (%)Cell Cycle EffectBAK Expressionp21 Expression
HL60BTYNB105.34No S-phase arrestUpregulatedUpregulated
K562BTYNB102.65S-phase arrestUpregulatedUpregulated

The molecular mechanisms underlying BTYNB-induced apoptosis involve the upregulation of key proapoptotic genes, particularly BAK and p21 [3]. BAK (BCL2 antagonist/killer) is a proapoptotic member of the BCL-2 family that promotes mitochondrial outer membrane permeabilization and cytochrome c release, leading to caspase activation and apoptosis [6]. The upregulation of BAK expression following BTYNB treatment indicates activation of the intrinsic apoptotic pathway, which is consistent with the compound's ability to destabilize oncogenic mRNAs and reduce cell survival signals.

The concurrent upregulation of p21 (CDKN1A) provides a mechanistic link between cell cycle arrest and apoptosis induction [3]. p21 functions as a cyclin-dependent kinase inhibitor that blocks cell cycle progression at the G1/S checkpoint, and its overexpression has been shown to directly activate apoptosis in certain cell types through the intrinsic mitochondrial death pathway [6]. The upregulation of p21 by BTYNB treatment may contribute to both the cytostatic and proapoptotic effects observed in treated cells.

Cell cycle analysis reveals differential effects of BTYNB on cell cycle progression depending on the cell line examined. K562 cells exhibit significant S-phase arrest following BTYNB treatment, with cells accumulating in the S-phase of the cell cycle [3]. This S-phase arrest is consistent with the compound's ability to disrupt DNA replication and repair processes through the downregulation of essential cell cycle regulators. In contrast, HL60 cells do not show significant S-phase arrest, suggesting that different leukemic cell types may have varying dependencies on IMP1-mediated cell cycle regulation.

Differentiation-Promoting Effects in Hematopoietic Malignancies

BTYNB demonstrates significant differentiation-promoting effects in hematopoietic malignancies, particularly in acute myeloid leukemia and chronic myeloid leukemia cell lines. The compound's ability to induce cellular differentiation represents a unique therapeutic mechanism that may help overcome the differentiation block characteristic of many hematopoietic malignancies [3] [7].

The differentiation-promoting effects of BTYNB are evidenced by the upregulation of key differentiation markers in treated leukemic cells. CD11B (integrin alpha M), a critical marker of myeloid differentiation, shows significant upregulation in BTYNB-treated cells [3]. This upregulation indicates that BTYNB treatment can overcome the differentiation block present in leukemic cells and promote their maturation toward more differentiated cell types. The induction of CD11B expression is particularly significant as it represents a shift from the undifferentiated blast phenotype toward mature myeloid cells.

Gene MarkerFunctionResponse to BTYNBCell Type
CD11BMyeloid differentiationUpregulatedLeukemic
GATA1Hematopoietic differentiationNot specifiedLeukemic
GATA2Hematopoietic differentiationNot specifiedLeukemic
GATA3Hematopoietic differentiationNot specifiedLeukemic
ZFPM1Transcription factorUpregulatedLeukemic
KLF5Transcription factorUpregulatedLeukemic
CEBPAMyeloid differentiationNot specifiedLeukemic
MYBHematopoietic stem cell regulatorDownregulatedLeukemic

Additional differentiation markers that respond to BTYNB treatment include ZFPM1 (zinc finger protein FOG family member 1) and KLF5 (Kruppel-like factor 5), both of which are significantly upregulated in treated cells [3]. ZFPM1 functions as a transcriptional cofactor that regulates hematopoietic differentiation, while KLF5 is a transcription factor involved in cellular differentiation processes. The upregulation of these transcription factors suggests that BTYNB activates differentiation programs at the transcriptional level, leading to comprehensive cellular reprogramming.

The differentiation effects of BTYNB are further supported by the downregulation of MYB, a key regulator of hematopoietic stem cell self-renewal and proliferation [7]. MYB maintains the undifferentiated state of hematopoietic progenitor cells and prevents their differentiation into mature cell types. The downregulation of MYB by BTYNB treatment indicates that the compound disrupts the stem cell-like properties of leukemic cells and promotes their differentiation toward more mature phenotypes.

In the HL60/S4 acute myeloblastic leukemia cell line, BTYNB treatment stimulates spontaneous differentiation, producing approximately 20% CD11B-positive cells even in control conditions [7]. This spontaneous differentiation effect is further enhanced when BTYNB is combined with all-trans retinoic acid (ATRA), a known differentiation-inducing agent. The synergistic effects of BTYNB and ATRA suggest that IMP1 inhibition can enhance the efficacy of established differentiation therapies.

The molecular mechanisms underlying BTYNB-induced differentiation involve the disruption of IMP1-mediated mRNA stabilization pathways that maintain the undifferentiated state of leukemic cells. IMP1 normally stabilizes mRNAs encoding factors that promote stem cell-like properties and block differentiation, including c-Myc, HOXB4, and ALDH1A1 [7]. By inhibiting IMP1 function, BTYNB destabilizes these mRNAs, leading to reduced expression of stemness factors and activation of differentiation programs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

307.9619

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1. L. Mahapatra, N. Andruska, C. Mao, et al. A novel IMP1 inhibitor, BTYNB, targets c-Myc and inhibits melanoma and ovarian cancer cell proliferation. Transl. Oncol. 10(5), 818-827 (2017).

Explore Compound Types